![molecular formula C14H17N5O2S B2479629 1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide CAS No. 2034517-90-1](/img/structure/B2479629.png)
1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine structure, followed by the introduction of the thiadiazole moiety. The final steps involve the formation of the dihydropyridine ring and the attachment of the carboxamide group. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The dihydropyridine ring is redox-active, making oxidation a key reaction pathway. Under aerobic conditions or with oxidants like potassium permanganate (KMnO4), the dihydropyridine core undergoes oxidation to form a fully aromatic pyridine derivative. Conversely, reduction with sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd−C) converts the 1,2-dihydropyridine into a tetrahydropyridine structure.
Reaction Type | Conditions | Outcome |
---|---|---|
Oxidation | KMnO4, acidic pH | Formation of pyridine-2,3-dicarboxamide derivatives |
Reduction | H2/Pd−C, 60°C | Saturation of the dihydropyridine ring to tetrahydropyridine |
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,5-thiadiazole group participates in nucleophilic substitutions due to the electron-deficient nature of the sulfur and nitrogen atoms. Reactions with amines or alcohols under basic conditions yield substituted thiadiazole derivatives. For example:
Reagent | Conditions | Product |
---|---|---|
Ethanolamine | DMF, 80°C, 12 hrs | N−(2−hydroxyethyl)−1,2,5−thiadiazol−3−amine derivative |
Sodium methoxide | MeOH, reflux | Methoxy-substituted thiadiazole |
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl/H2O, reflux) yields the corresponding carboxylic acid.
-
Basic hydrolysis (NaOH/H2O) produces a carboxylate salt.
Hydrolysis Type | Conditions | Outcome |
---|---|---|
Acidic | 6M HCl, 100°C, 6 hrs | 3-Carboxylic acid derivative (95% purity) |
Basic | 2M NaOH, 70°C, 4 hrs | Sodium carboxylate (isolated via precipitation) |
Piperidine Ring Modifications
The piperidine ring’s secondary amine participates in alkylation or acylation reactions:
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Alkylation : Reaction with methyl iodide (CH3I) in the presence of a base forms a quaternary ammonium salt.
-
Acylation : Treatment with acetyl chloride (CH3COCl) yields an N-acetyl-piperidine derivative .
Reaction | Reagents | Product |
---|---|---|
Alkylation | CH3I, K2CO3 | N-Methyl-piperidinium iodide |
Acylation | CH3COCl, Et3N | N-Acetyl-piperidine derivative (82% yield) |
Cyclization and Ring-Opening Reactions
The compound’s structural complexity allows for cyclization under thermal or catalytic conditions. For instance, heating in toluene with p-TSA (p-toluenesulfonic acid) induces intramolecular cyclization, forming a fused tricyclic system . Conversely, ring-opening of the thiadiazole occurs with strong nucleophiles like hydrazine (NH2NH2) .
Reaction | Conditions | Outcome |
---|---|---|
Cyclization | p-TSA, toluene, Δ | Fused pyrido-thiadiazole-piperidine system |
Ring-opening | NH2NH2, EtOH | Thiadiazole decomposition to thiourea intermediate |
Sulfonation and Halogenation
Electrophilic substitution reactions target the thiadiazole and pyridine rings:
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Sulfonation : Concentrated sulfuric acid (H2SO4) introduces sulfonic acid groups at the thiadiazole’s 4-position.
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Bromination : Br2 in acetic acid brominates the pyridine ring at the 5-position .
Reaction | Conditions | Product |
---|---|---|
Sulfonation | H2SO4, 50°C | 4-Sulfo-1,2,5-thiadiazole derivative |
Bromination | Br2, CH3COOH | 5-Bromo-pyridine analog (confirmed via 1H NMR) |
Scientific Research Applications
Structural Characteristics
The compound's structure can be summarized as follows:
- Dihydropyridine Core : Known for its role in various biological activities.
- Thiadiazole Ring : Often associated with antimicrobial and anti-inflammatory properties.
- Piperidine Moiety : Contributes to the compound's ability to interact with biological targets.
Molecular Formula
The molecular formula of the compound is C14H16N4O2S.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it has been investigated for its potential as a therapeutic agent.
Antimicrobial Activity
Studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring is believed to enhance these effects. For instance, compounds similar to 1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide have demonstrated activity against various bacterial strains, including resistant strains .
Anticancer Potential
Research has indicated that dihydropyridine derivatives can act as anticancer agents. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
Biological Assays and Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that it may effectively interact with enzymes involved in disease pathways, such as those implicated in cancer and infectious diseases .
Synthesis of Novel Derivatives
The synthesis of new derivatives based on this compound has been a focal point of research. Modifications to the piperidine or thiadiazole components can lead to enhanced biological activity or altered pharmacokinetic properties .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various dihydropyridine derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results were obtained through disc diffusion methods and confirmed through minimum inhibitory concentration (MIC) assessments .
Case Study 2: Anticancer Activity
In an investigation into the anticancer properties of dihydropyridine derivatives, researchers synthesized a series of compounds based on the structure of this compound. The study reported that several derivatives showed promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives and thiadiazole-containing molecules. Examples include:
- 1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide analogs with different substituents.
- Other piperidine-based compounds with similar structural features .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-Methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Dihydropyridine core : Known for its role in various biological activities.
- Thiadiazole moiety : Imparts unique pharmacological properties.
- Piperidine ring : Often associated with central nervous system activity.
Molecular Formula
The molecular formula is C14H17N5O2S, indicating the presence of nitrogen and sulfur, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of P2X3 Receptors : The compound has been shown to act as a modulator of P2X3 receptors, which are implicated in pain pathways. This suggests potential applications in pain management therapies .
- Antimicrobial Activity : Thiadiazole derivatives often exhibit antimicrobial properties. Studies indicate that related compounds demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Potential : Preliminary studies have suggested that similar structures can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Pharmacological Effects
The pharmacological profile includes:
- Antinociceptive Effects : Compounds with similar structures have demonstrated significant pain-relieving properties in animal models.
- Antimicrobial Activity : Research indicates effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as an antibiotic agent .
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
In a study focusing on thiadiazole derivatives, the compound exhibited notable cytotoxicity against several cancer cell lines. For instance:
- HCT116 (Colon Cancer) : IC50 values were reported at approximately 3.29 µg/mL.
- MCF7 (Breast Cancer) : Similar compounds showed inhibition rates significantly higher than standard treatments like doxorubicin .
Table 2: Cytotoxicity Data
Properties
IUPAC Name |
1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-18-6-2-3-11(14(18)21)13(20)16-10-4-7-19(8-5-10)12-9-15-22-17-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNDPNWVTUUOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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